1-(3-fluoropropyl)-1H-pyrazol-3-amine
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Overview
Description
1-(3-Fluoropropyl)-1H-pyrazol-3-amine is a chemical compound characterized by the presence of a fluoropropyl group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The fluorine atom in the fluoropropyl group can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoropropyl)-1H-pyrazol-3-amine typically involves the reaction of 3-fluoropropylamine with a suitable pyrazole derivative. One common method includes the nucleophilic substitution reaction where 3-fluoropropylamine reacts with a halogenated pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the fluoropropyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-(3-Fluoropropyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a bioactive compound. The fluorine atom can enhance the compound’s interaction with biological targets, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties. The compound’s ability to interact with specific enzymes or receptors can lead to the development of new medications.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 1-(3-fluoropropyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the fluoropropyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(3-Fluoropropyl)-1H-pyrazole: Similar structure but lacks the amine group, which can affect its reactivity and biological activity.
3-Fluoro-1-propanol: Contains a fluoropropyl group but differs in the functional group attached to the fluoropropyl chain.
1-(3-Fluoropropyl)azetidin-3-amine: Another fluoropropyl derivative with a different core structure, leading to different chemical and biological properties.
Uniqueness: 1-(3-Fluoropropyl)-1H-pyrazol-3-amine is unique due to the presence of both the fluoropropyl group and the pyrazole ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the amine group further enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C6H10FN3 |
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Molecular Weight |
143.16 g/mol |
IUPAC Name |
1-(3-fluoropropyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10FN3/c7-3-1-4-10-5-2-6(8)9-10/h2,5H,1,3-4H2,(H2,8,9) |
InChI Key |
JSEAWODBBKUKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCCF |
Origin of Product |
United States |
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